molecular formula C7H8N4 B1369207 3H-Imidazo[4,5-b]pyridine-2-methanamine CAS No. 828242-03-1

3H-Imidazo[4,5-b]pyridine-2-methanamine

Cat. No. B1369207
M. Wt: 148.17 g/mol
InChI Key: XCTNDJAFNBCVOM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridine derivatives often involves condensation–dehydration reactions of pyridine-2,3-diamine or pyridine-3,4-diamine with carboxylic acids (or their equivalents) and condensation with aldehydes under oxidative conditions . Alkylation reactions of imidazo[4,5-b]pyridine are also important pathways in the synthesis of some new imidazo[4,5-b]pyridine derivatives .


Molecular Structure Analysis

The imidazopyridines comprise an imidazole ring fused with a pyridine moiety . The group contains compounds with different biological activity. In general, they are GABA A receptor agonists .


Chemical Reactions Analysis

Imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine derivatives were synthesized from 4-phenylpicolinothioamide, which was obtained from starting carbonitrile via methyl carbimidate in the reaction with DBU and ammonium polysulfide .

Scientific Research Applications

Optical and Coordination Properties

A study by Volpi et al. (2017) explored the synthesis of new imidazo[1,5-a]pyridines, showing that these compounds, including 3H-Imidazo[4,5-b]pyridine-2-methanamine derivatives, have tunable luminescence, significant quantum yields, large Stokes’ shifts, and strong halochromic effects. This indicates potential technological applications, especially in areas requiring specific optical properties (Volpi et al., 2017).

Anticancer and Anti-inflammatory Potential

Kirwen et al. (2016) investigated the 3H-imidazo[4,5-b]pyridine ring system for developing novel anticancer and anti-inflammatory agents. Their study showed moderate cytotoxic activity against various cancer cell lines, highlighting the potential of these derivatives in cancer treatment (Kirwen et al., 2016).

Synthesis Methodologies

Research by Mihorianu et al. (2010) and Krapcho et al. (1986) focused on novel and efficient synthesis methods for imidazo[1,5-a]pyridine derivatives. These studies are significant for advancing the production of these compounds, which are crucial for various scientific applications (Mihorianu et al., 2010); (Krapcho et al., 1986).

Corrosion Inhibition

A 2021 study by Saady et al. examined the inhibition performance of imidazo[4,5-b]pyridine derivatives against mild steel corrosion. Their findings suggest applications in corrosion protection and materials science (Saady et al., 2021).

Antiglycation and Antioxidant Activities

Taha et al. (2015) synthesized imidazo[4,5-b]pyridine benzohydrazones and evaluated them for antiglycation and antioxidant activities. They discovered that certain compounds showed significant activities, suggesting applications in combating oxidative stress-related diseases (Taha et al., 2015).

Antimicrobial and Anticancer Activities

Shelke et al. (2017) described the synthesis of imidazo[4,5-b]pyridine derivatives, which showed promising antibacterial, antifungal, and anticancer activities. This indicates their potential use in developing new therapeutic agents (Shelke et al., 2017).

Anti-Tuberculosis Properties

A study by Harer et al. (2015) focused on synthesizing imidazo[4,5-b]pyridines as inhibitors of Lumazine synthase in M. tuberculosis, suggesting their use in treating tuberculosis (Harer et al., 2015).

Vibrational Spectra Analysis

Lorenc et al. (2008) conducted a study on the molecular structure and vibrational energy levels of imidazo[4,5-b]pyridine derivatives. This research provides insights into the physical and chemical properties of these compounds, useful in various scientific fields (Lorenc et al., 2008).

properties

IUPAC Name

1H-imidazo[4,5-b]pyridin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c8-4-6-10-5-2-1-3-9-7(5)11-6/h1-3H,4,8H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTNDJAFNBCVOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30589934
Record name 1-(1H-Imidazo[4,5-b]pyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3H-Imidazo[4,5-b]pyridine-2-methanamine

CAS RN

828242-03-1
Record name 3H-Imidazo[4,5-b]pyridine-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=828242-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1H-Imidazo[4,5-b]pyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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